REACTION_CXSMILES
|
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[OH-].[Ca+2:7].[OH-]>>[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+:5].[S:1]([O-:4])([O-:3])=[O:2].[Ca+2:7] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a system for removing sulfur oxides from flue gas
|
Type
|
ADDITION
|
Details
|
containing sodium sulfite as the active compound
|
Type
|
EXTRACTION
|
Details
|
some sodium bisulfite in a scrubber, and the resultant extract
|
Type
|
ADDITION
|
Details
|
containing more sodium bisulfite
|
Type
|
ADDITION
|
Details
|
is mixed with an alkaline solution
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
to produce the primary extraction solution
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |